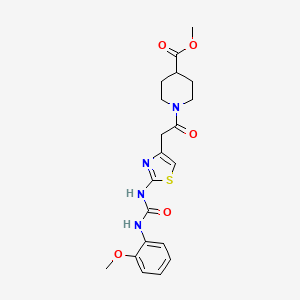

![molecular formula C24H18FN3O B2389031 5-(2-氟苄基)-8-甲氧基-3-苯基-5H-吡唑并[4,3-c]喹啉 CAS No. 902514-89-0](/img/structure/B2389031.png)

5-(2-氟苄基)-8-甲氧基-3-苯基-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives involves several steps, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of palladium catalysts, bis(pinacolato)diboron, and 2,5-difluorobenzyl bromide are some of the reagents and conditions used in the synthesis process .Molecular Structure Analysis

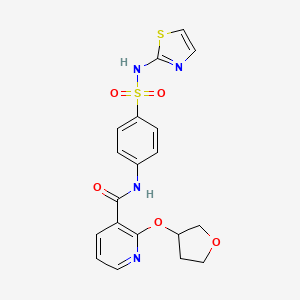

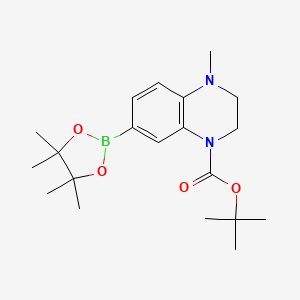

The molecular structure of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is characterized by a pyrazolo[4,3-c]quinoline core with a fluorobenzyl group at the 5-position, a methoxy group at the 8-position, and a phenyl group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[4,3-c]quinoline derivatives are diverse and can include cross-coupling reactions with alkyl Grignard reagents, transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation to afford quinolines .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline include a molecular formula of C24H18FN3O and a molecular weight of 383.426. Further details about its physical and chemical properties are not available in the search results.科学研究应用

- 研究人员已在聚合物太阳能电池 (PSC) 和染料敏化太阳能电池 (DSSCs) 中测试了这些化合物。 它们的结构和设计在实现高效能量转换中起着至关重要的作用 .

- 对该化合物的特定衍生物进行了测试,以确定其与苯二氮卓受体 (BZR) 的结合亲和力。 2 位的 2-噻吩基取代基在抑制特异性结合方面显示出有希望的结果 .

光伏电池

苯二氮卓受体结合

总之,该化合物的多功能性超越了光伏领域,使其成为多个科学学科中令人兴奋的研究课题。其独特的特性为更绿色的未来和创新技术带来了希望。 🌟

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[4,3-c]quinoline derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

未来方向

属性

IUPAC Name |

5-[(2-fluorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-29-18-11-12-22-19(13-18)24-20(23(26-27-24)16-7-3-2-4-8-16)15-28(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPWUDIDZDREFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

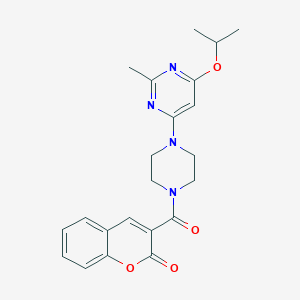

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

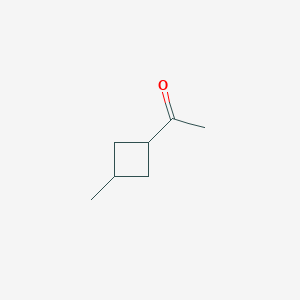

![tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

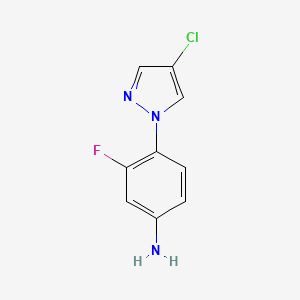

![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B2388956.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)